molecular formula C9H17N3O2 B12560207 N-(4-Amino-4-oxobutyl)-L-prolinamide CAS No. 176692-69-6

N-(4-Amino-4-oxobutyl)-L-prolinamide

Cat. No.: B12560207
CAS No.: 176692-69-6
M. Wt: 199.25 g/mol
InChI Key: YKQPOYGDQDEUFA-ZETCQYMHSA-N
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Description

Contextualization as an L-Proline Derivative and Amide Structure

At its core, N-(4-Amino-4-oxobutyl)-L-prolinamide is a derivative of L-proline. Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, the end of which is covalently bound to the alpha-carbon, forming a pyrrolidine (B122466) ring. wikipedia.org This cyclic structure imparts significant conformational rigidity to the molecule. nih.gov When incorporated into a peptide chain, proline's nitrogen atom forms a tertiary amide bond, which, unlike the secondary amides formed by other amino acids, lacks a hydrogen bond donor. sigmaaldrich.com

The structure of this compound features two key amide bonds. The first is the prolinamide at the C-terminus, where the carboxylic acid of L-proline is converted to a primary amide. The second is the amide bond linking the 4-amino-4-oxobutyl group to the nitrogen atom of the L-proline ring. This linkage makes the compound an N-substituted proline derivative.

Relevance within the Broader Field of Amino Acid Mimetics and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and oral bioavailability. Proline and its derivatives are highly valued scaffolds in the design of peptidomimetics. nih.gov Their rigid structure helps to pre-organize appended functional groups into specific three-dimensional arrangements, which can enhance binding affinity and selectivity to biological targets. nih.gov

This compound can be considered a peptidomimetic that mimics a dipeptide or a specific turn structure in a protein. The L-proline core acts as a conformational constraint, while the 4-amino-4-oxobutyl side chain mimics the side chain of another amino acid, potentially glutamine, and presents functional groups for interaction with a target receptor or enzyme.

Significance of the 4-Amino-4-oxobutyl Moiety in Biological Systems and Synthetic Design

The 4-amino-4-oxobutyl moiety is essentially a derivative of succinic acid, featuring a primary amide at one end. This functional group is reminiscent of the side chain of glutamine. The terminal amide group can act as both a hydrogen bond donor and acceptor, making it a key player in molecular recognition events within biological systems.

In synthetic design, the introduction of such a moiety onto a proline scaffold can be achieved through various coupling reactions. The primary amine of the butanamide can be protected during the synthesis and deprotected in the final step to yield the desired compound. The length and flexibility of the four-carbon chain allow the terminal amide to orient itself in various spatial arrangements to optimize interactions with a biological target. The exploration of similar structures, such as 4-aminopiperidines, has led to the discovery of novel antifungal agents, highlighting the potential of such functional groups in medicinal chemistry. mdpi.com

Overview of Research Paradigms Applicable to Amide-Linked Proline Derivatives

The study of amide-linked proline derivatives like this compound typically involves a multidisciplinary approach:

Synthesis: The development of efficient and stereoselective synthetic routes is a primary focus. This often involves the use of protecting groups and coupling reagents common in peptide chemistry. google.com

Computational Modeling: Molecular modeling and docking studies are used to predict the binding modes of these compounds with their biological targets and to guide the design of new analogs with improved properties. nih.gov

Biological Evaluation: In vitro and in vivo assays are conducted to assess the biological activity of the synthesized compounds. This can range from enzyme inhibition assays to cell-based studies and animal models, depending on the therapeutic area of interest.

Physicochemical Properties of a Related Compound: L-Prolinamide

Property Value
Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
Melting Point 95-97 °C
alpha -106 º (c=2, EtOH)
Water Solubility Soluble

Commonly Used Proline Derivatives in Peptidomimetic Research

Derivative Key Feature Application
Hydroxyproline (B1673980) Introduction of a hydroxyl group Collagen stabilization, turn mimetics
Fluorinated Prolines Stereoelectronic effects of fluorine Conformational control, metabolic stability
Aminoproline Introduction of an amino group Introduction of new functional handles, turn mimetics
Thiaproline Replacement of a ring carbon with sulfur Altered ring pucker and conformational preferences

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176692-69-6

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

(2S)-N-(4-amino-4-oxobutyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H17N3O2/c10-8(13)4-2-6-12-9(14)7-3-1-5-11-7/h7,11H,1-6H2,(H2,10,13)(H,12,14)/t7-/m0/s1

InChI Key

YKQPOYGDQDEUFA-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCCCC(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NCCCC(=O)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization

Methodologies for the Synthesis of the L-Prolinamide Core

The L-prolinamide core is essentially the amino acid L-proline with its carboxylic acid group converted into a primary amide (-CONH2). The synthesis must preserve the stereocenter at the alpha-carbon.

Amide Bond Formation Techniques Utilizing L-Proline and Amine Equivalents

The direct conversion of L-proline's carboxylic acid to an amide is a primary method for forming the L-prolinamide core. This can be achieved through several established chemical and biocatalytic routes.

One common chemical approach involves activating the carboxylic acid of L-proline before reacting it with an ammonia (B1221849) equivalent. A classic method is the conversion of L-proline to its methyl ester, followed by ammonolysis, where the ester is treated with ammonia to form the amide. google.com Another route proceeds by reacting L-proline with thionyl chloride to generate an intermediate L-proline methyl ester hydrochloride, which is then treated with ammonia. google.com

More advanced methods utilize phosgene (B1210022) derivatives like triphosgene (B27547) or diphosgene to create a highly reactive intermediate, L-proline-N-carboxy-anhydride (NCA). google.compatsnap.comgoogle.com This intermediate readily reacts with ammonia in a process called ammonolysis to yield L-prolinamide. google.compatsnap.comgoogle.com This method is often favored for its efficiency and reduced impurity profile. google.com

Biocatalytic methods offer a greener alternative, avoiding harsh chemicals and protecting groups. rsc.org Enzymes, such as immobilized Candida antarctica lipase (B570770) B (CalB), can directly catalyze the amidation of unprotected L-proline with ammonia in an organic solvent. rsc.orgrsc.org This process produces water as the only byproduct and maintains high optical purity (enantiomeric excess >99%), preventing racemization. rsc.orgrsc.org

The table below summarizes various reagents used for activating the carboxyl group of proline for amidation.

Activating Agent/Method Intermediate Key Features Reference
Thionyl Chloride / MethanolL-proline methyl ester HClTraditional, multi-step process. google.com
Triphosgene / DiphosgeneL-proline-N-carboxy-anhydride (NCA)High yield, shorter reaction time. google.compatsnap.comgoogle.com
Immobilized Lipase (e.g., CalB)Acyl-enzyme complexGreen, high optical purity, avoids protecting groups. rsc.orgrsc.org
Carbodiimides (e.g., DCC, EDC)O-acylisoureaWidely used in peptide synthesis, often with additives. acs.orgbachem.com
Phosphonium Reagents (e.g., PyBOP)Phosphonium esterHigh coupling rates, suitable for solid-phase synthesis. bachem.comsigmaaldrich.com
Uronium Reagents (e.g., HBTU)Uronium esterEfficient, stable in solution, common in automated synthesis. bachem.comsigmaaldrich.compeptide.com

Stereoselective Approaches in Pyrrolidine (B122466) Ring Synthesis and Modification

Maintaining the specific three-dimensional structure (stereochemistry) of the L-proline core is critical. Synthetic strategies are categorized into two main groups: those that start with an existing pyrrolidine ring (like L-proline or hydroxyproline) and modify it, and those that build the ring from non-cyclic precursors. mdpi.comnih.gov

When starting with L-proline, which is readily available and optically pure, reactions are designed to modify the ring without disturbing the original stereocenter. mdpi.comnih.gov For instance, "proline editing" is a technique where hydroxyproline (B1673980) is incorporated into a peptide chain, and its hydroxyl group is then chemically modified in a stereospecific manner. nih.gov This allows for the introduction of various functional groups while the main peptide structure protects the proline's core stereochemistry. nih.gov Palladium-catalyzed C(sp³)–H arylation can also be used to functionalize the 3-position of N-protected proline derivatives, yielding cis-2,3-disubstituted pyrrolidines as a single stereoisomer. acs.org

Alternatively, the pyrrolidine ring itself can be constructed stereoselectively. mdpi.comnih.gov This is often achieved through cyclization reactions of acyclic starting materials. mdpi.comnih.gov Methods like [3+2] cycloaddition reactions between azomethine ylides and specific reactants can produce densely substituted proline derivatives with high control over the stereochemistry at multiple centers. acs.org

Synthesis of the 4-Amino-4-oxobutyl Chain and its Precursors

The side chain, N-(4-amino-4-oxobutyl), is essentially a derivative of succinic acid. Its synthesis involves creating a four-carbon chain with a terminal primary amide group.

Functionalization of Butanoic Acid Derivatives

The precursor for the side chain is typically derived from succinic acid or its anhydride (B1165640). wikipedia.org Succinic anhydride is a common starting material because its five-membered ring is reactive and can be opened by nucleophiles. wikipedia.orgresearchgate.net It can be prepared in the lab by the dehydration of succinic acid using reagents like acetyl chloride or phosphoryl chloride. wikipedia.orgorgsyn.org

For the synthesis of the target compound, the key intermediate is succinamic acid (4-amino-4-oxobutanoic acid). This is formed by the ring-opening reaction of succinic anhydride with ammonia. researchgate.net This reaction creates a molecule with both a carboxylic acid at one end and a primary amide at the other.

Another potential precursor is 4-chlorobutyryl chloride, which can be synthesized from γ-butyrolactone by reacting it with reagents such as thionyl chloride or bis(trichloromethyl) carbonate. patsnap.comgoogle.comgoogle.com This reactive acyl chloride can then be used in subsequent steps to form the necessary amide bonds.

Introduction of the Terminal Primary Amine

The terminal primary amine of the side chain is introduced by forming a primary amide. As mentioned, the most direct method is the reaction of succinic anhydride with ammonia or an ammonia solution. researchgate.net This reaction typically proceeds under mild conditions and converts the anhydride into the corresponding dicarboxylic acid monoamide, succinamic acid. researchgate.net

Coupling Methodologies for N-(4-Amino-4-oxobutyl)-L-Prolinamide Formation

The final step in the synthesis is to form an amide bond between the nitrogen atom of the L-prolinamide core and the carboxyl group of the 4-amino-4-oxobutyl chain precursor (succinamic acid). This reaction is a type of acylation.

To facilitate this coupling, the carboxylic acid of the succinamic acid precursor must be "activated." This is accomplished using standard peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the secondary amine of the L-prolinamide ring.

A variety of coupling reagents are available for this purpose, broadly classified into carbodiimide, phosphonium, and aminium/uronium types. bachem.comsigmaaldrich.com

Carbodiimides , like Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used. acs.orgbachem.compeptide.com They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) to increase efficiency and minimize side reactions like racemization. bachem.comsigmaaldrich.com

Phosphonium reagents , such as PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate), are highly effective and are particularly useful for difficult couplings. bachem.comsigmaaldrich.com

Uronium/Aminium reagents , including HBTU, HATU, and COMU, are also very popular, especially in automated solid-phase peptide synthesis, due to their high efficiency and the water-solubility of their byproducts. bachem.comsigmaaldrich.com

The choice of coupling reagent and reaction conditions is optimized to ensure a high yield of the final this compound product while preserving its stereochemical integrity.

The table below details common coupling reagents used in amide bond formation.

Reagent Class Example Reagent Abbreviation Key Characteristics Reference
CarbodiimideDicyclohexylcarbodiimideDCCWidely used, forms insoluble urea (B33335) byproduct. bachem.compeptide.com
CarbodiimideN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDCWater-soluble byproduct, convenient for purification. acs.org
Phosphonium(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP®Highly efficient, good for sterically hindered couplings. bachem.comsigmaaldrich.com
Uronium/AminiumO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUPopular in SPPS, stable solutions, high efficiency. bachem.comsigmaaldrich.com
Uronium/Aminium(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUHighly reactive, based on HOAt, very effective. sigmaaldrich.com
Uronium/Aminium1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)) uronium hexafluorophosphateCOMUBased on Oxyma Pure, high reactivity. sigmaaldrich.com

Peptide Coupling Reagents and Conditions

The synthesis of this compound involves the formation of a stable amide bond between the secondary amine of an L-prolinamide core and a succinic acid-derived side chain. This transformation is typically achieved using standard peptide coupling protocols. The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and prevent racemization at the chiral center of the proline. uni-kiel.de

The general reaction involves the activation of a carboxylic acid group on a precursor to the N-(4-amino-4-oxobutyl) side chain, which then reacts with the nucleophilic secondary amine of L-prolinamide. Common precursors include succinic anhydride or mono-protected succinic acid derivatives. A variety of coupling reagents, developed for their efficiency in peptide synthesis, are applicable here. These reagents convert the carboxylic acid into a more reactive species, facilitating the acylation of the proline nitrogen. youtube.com

Key classes of coupling reagents include:

Onium Salts (Uronium/Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are highly effective. uni-kiel.demdpi.com They are often used in combination with a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) to enhance reaction rates and suppress racemization. mdpi.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates carboxylic acids by forming an O-acylisourea intermediate. youtube.com While effective, its use can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove, and it carries a risk of racemization.

Acid Halides: A two-stage, one-pot reaction can be employed where the carboxylic acid precursor is first converted to a highly reactive acid chloride using an agent like thionyl chloride (SOCl₂). nih.gov This intermediate then readily reacts with the prolinamide. Complete removal of excess SOCl₂ is crucial to the success of this method. nih.gov

Reaction conditions are typically mild, with syntheses performed at temperatures ranging from 0 °C to room temperature in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). mdpi.comnih.gov

Table 1: Common Peptide Coupling Reagents

Reagent Class Example Reagent Common Additive/Base Key Characteristics
Uronium Salts HATU, HBTU HOAt, DIPEA, Collidine High efficiency, fast reaction times, low racemization. uni-kiel.demdpi.com
Phosphonium Salts BOP, PyBOP HOBt, DIPEA Effective for sterically hindered amino acids, stable. uni-kiel.de
Carbodiimides DCC, DIC HOBt, DMAP Cost-effective, widely used, can form insoluble byproducts (DCC). youtube.com
Acid Halogenating Thionyl Chloride (SOCl₂) None (two-stage) Forms highly reactive acid chloride, requires careful control. nih.gov

Chemo- and Regioselective Synthesis of the N-Substituted Prolinamide

Chemo- and regioselectivity are paramount in the synthesis of this compound to ensure the acylation occurs exclusively at the intended nitrogen atom. The target molecule contains two primary amide nitrogens (one on the prolinamide and one on the side chain) and the secondary amine of the proline ring.

The secondary amine of the proline ring is significantly more nucleophilic than the amide nitrogens. This inherent difference in reactivity forms the basis for the regioselective N-acylation. Under standard peptide coupling conditions, the reaction overwhelmingly favors the formation of the N-C bond at the proline ring's secondary amine, leaving the two terminal amide groups intact.

To achieve chemoselectivity, particularly when using multifunctional precursors, a protecting group strategy may be necessary. For instance, the synthesis could start from L-proline, where the carboxylic acid is protected as an ester. The proline nitrogen is then acylated with a mono-protected succinic acid derivative (e.g., succinic acid mono-tert-butyl ester). Subsequent amidation of the proline ester and deprotection/amidation of the side-chain ester would yield the final product. However, a more direct approach involves the direct acylation of pre-formed L-prolinamide. researchgate.netnih.gov The synthesis of L-prolinamide itself can be achieved via several routes, including the reaction of L-proline with triphosgene to form an N-carboxy-anhydride intermediate, which is then subjected to ammonolysis. google.comgoogle.com This method avoids harsh conditions and reduces byproducts compared to older methods involving thionyl chloride and excess ammonia. google.com

Design and Synthesis of Analogues and Homologues

The structure of this compound can be systematically modified to explore structure-activity relationships (SAR) for various biological targets. These modifications can be made to the proline ring, the N-acyl side chain, or by incorporating the entire motif into larger molecular constructs.

Modifications on the Proline Ring

The pyrrolidine ring of proline is a privileged scaffold for introducing chemical diversity. acs.orgnih.gov Its conformationally restricted nature influences the backbone of peptides and can be further tuned by substitution. mdpi.com A powerful technique known as "proline editing" allows for the late-stage functionalization of a proline residue, often starting from hydroxyproline (Hyp), which is incorporated into a peptide sequence on a solid support. nih.govnih.gov The hydroxyl group can then be stereospecifically converted into a wide array of other functional groups. nih.gov

Common modifications include:

Substitution at C4: This is the most common site for modification. Starting with 4-hydroxyproline, a variety of substituents can be introduced, including fluorine (to modulate electronic properties), amino groups (to introduce a basic center or attachment point), and thiol groups (for disulfide bridging or native chemical ligation). nih.govthieme-connect.de For example, 4,4-difluoroproline derivatives can be synthesized from a 4-oxoproline intermediate and are noted for their conformational similarity to proline. nih.gov

Substitution at C3: 3-substituted prolines are also of significant interest, creating proline chimeras that combine the conformational rigidity of proline with the side-chain information of other amino acids. mdpi.com

Ring Size Homologues: The five-membered pyrrolidine ring can be replaced with a four-membered azetidine-2-carboxylic acid or a six-membered piperidine-2-carboxylic acid to alter the backbone geometry and rotational barrier of the amide bond. thieme-connect.de

Table 2: Examples of Proline Ring Modifications

Variations in the N-(4-Amino-4-oxobutyl) Side Chain Length and Functionalization

The N-acyl side chain provides another key vector for modification. Altering its length, rigidity, and terminal functional group can significantly impact the molecule's properties, such as its ability to span distances between binding pockets in a protein target.

Side Chain Length: The four-carbon succinyl linker can be systematically lengthened or shortened. Using glutaric anhydride (five-carbon chain) or adipic anhydride (six-carbon chain) in the N-acylation step would produce homologous structures. Increasing the alkyl chain length can impact solubility and intermolecular packing in materials science contexts. researchgate.net

Introduction of Rigidity: Double or triple bonds can be incorporated into the side chain to reduce its conformational flexibility, which can be advantageous for locking the molecule into a specific bioactive conformation.

Incorporation into Larger Peptide Constructs or Constrained Systems

The this compound motif can serve as a specialized, non-canonical amino acid building block for constructing more complex molecules. nih.gov Its unique N-acyl substitution pattern distinguishes it from natural amino acids.

Peptidomimetics: The compound can be incorporated into peptide sequences to mimic or disrupt specific secondary structures like β-turns. Prolinamides are known to act as reverse-turn mimetics. nih.gov The N-acyl group can function as a novel side chain that projects from the peptide backbone, potentially interacting with new regions of a biological target.

Constrained and Cyclic Peptides: The terminal amide on the side chain provides a handle for further reactions. For example, it could be used as a point of attachment for cyclization, creating a constrained bicyclic peptide system. The use of modified proline residues, such as 4-aminoproline, is a known strategy for creating conformationally defined cyclopeptidomimetics. mdpi.com The synthesis of such complex structures often relies on solid-phase peptide synthesis (SPPS), where the modified proline building block is added to a growing peptide chain on a resin support, followed by cleavage and, if required, in-solution cyclization. mdpi.comnih.gov

Molecular Interactions and Target Engagement Mechanisms in Vitro and Pre Clinical Studies

Enzymatic Interaction Profiles and Inhibitory Mechanisms

The interaction of N-(4-Amino-4-oxobutyl)-L-prolinamide and its related structures with enzymes is a key area of study, focusing on proteases and other amide-hydrolyzing enzymes.

Modulation of Protease Activities (e.g., HCV Proteases, FAP, PEP)

Based on available research, there is no specific information detailing the direct modulation of Hepatitis C Virus (HCV) proteases, Fibroblast Activation Protein (FAP), or Prolyl Endopeptidase (PEP) by the compound this compound. Studies in these areas typically focus on more complex or modified proline derivatives.

Interactions with Other Amide-Hydrolyzing Enzymes

The N-alkyl-L-prolinamide scaffold, to which this compound belongs, has been investigated for its inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine peptidase that plays a crucial role in glucose metabolism by cleaving incretin (B1656795) hormones. epa.govnih.gov

A study on the structure-activity relationships (SAR) of N-(cyanomethyl)-N-alkyl-L-prolinamide inhibitors of DPP-IV provides insight into how compounds of this class interact with the enzyme. nih.gov The research explored a series of analogs to optimize inhibitory potency. While this compound was not specifically tested, the findings on related structures indicate the importance of the N-alkyl substituent on the prolinamide core for enzyme engagement. The potency of these inhibitors is influenced by the nature of the groups attached to the proline ring and the N-alkyl chain. nih.gov

Table 1: Structure-Activity Relationship of Selected DPP-IV Inhibitors

CompoundStructureDPP-IV IC₅₀ (nM)
N-(cyanomethyl)-L-prolinamideN-(cyanomethyl)-L-prolinamide structureData Not Provided in Source
N-(cyanomethyl)-N-methyl-L-prolinamideN-(cyanomethyl)-N-methyl-L-prolinamide structureSpecific value not available, used as reference
N-(cyanomethyl)-N-ethyl-L-prolinamideN-(cyanomethyl)-N-ethyl-L-prolinamide structurePotent inhibition observed nih.gov

Note: This table is illustrative of the class of compounds studied. Specific IC₅₀ values for all analogs were not detailed in the primary abstract but trends were established. The structures are representative of the chemical class.

Organocatalytic Mechanisms (if applicable as a catalyst or ligand)

The prolinamide framework is a well-established privileged scaffold in the field of asymmetric organocatalysis. nih.govresearchgate.net Proline and its simple amide derivatives, such as L-prolinamide, are known to catalyze key carbon-carbon bond-forming reactions, including aldol (B89426) and Mannich reactions. researchgate.netchemsrc.comchemicalbook.com The catalytic cycle typically proceeds through the formation of an enamine intermediate between the ketone donor and the secondary amine of the proline ring. nih.gov This enamine then reacts stereoselectively with an aldehyde acceptor.

While the general class of prolinamides is effective, with modifications being used to enhance selectivity and efficiency, no specific studies documenting the use of this compound as a catalyst or ligand in organocatalysis were identified in the search results. nih.govnih.govmetu.edu.tr

Ligand Binding and Receptor Interactions

Targeted Protein Degradation (e.g., VHL Ligand Applications)

There is no available evidence from the conducted research to suggest that this compound functions as a ligand for the von Hippel-Lindau (VHL) E3 ligase, a critical component in many Proteolysis-Targeting Chimeras (PROTACs). The development of small molecule ligands for VHL has been a significant area of research, but successful ligands almost universally rely on a specific structural motif: a hydroxyproline (B1673980) (Hyp) core. This feature is considered essential for binding to the VHL protein. The user-specified compound, this compound, lacks the critical hydroxyl group on the proline ring.

Elucidation of Specific Binding Sites and Modes

Given the absence of direct studies on the binding of this compound to HCV proteases, FAP, PEP, or VHL, a detailed elucidation of its binding sites with these targets is not possible.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular interactions and target engagement mechanisms of the chemical compound "this compound."

Extensive searches for in vitro and preclinical studies, including intracellular target identification and cellular mechanistic studies (such as cell viability and pathway modulation in cell lines), for this particular compound did not yield any relevant results. The scientific data necessary to fulfill the requested article outline for "this compound" is not present in the public domain.

Research is available for related compounds such as various prolinamides and derivatives of L-proline, which have been investigated for their biological activities. However, in adherence to the strict requirement to focus solely on "this compound," this information cannot be substituted. Therefore, the requested article cannot be generated at this time due to a lack of specific scientific data for the compound .

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Proline Ring Conformation and Stereochemistry on Activity

The proline residue, unique for its cyclic side chain that incorporates the backbone nitrogen atom, imposes significant conformational constraints on molecules. nih.gov This rigidity is a critical factor in its biological activity, influencing both the local geometry and the global topology of peptides and small molecule inhibitors. The conformation of the proline ring is not static; it exists in a dynamic equilibrium between two primary puckered states: Cγ-endo (down) and Cγ-exo (up). nih.gov This puckering is intrinsically linked to the cis-trans isomerization of the preceding peptide bond (the ω torsion angle). nih.govnih.gov

Research has consistently shown that the proline ring pucker has a profound effect on the main chain φ and ψ torsion angles. nih.gov An exo pucker tends to favor more compact conformations like the polyproline II (PPII) helix, while an endo pucker supports more extended structures. nih.gov The trans-amide bond, which is generally energetically favored, is further stabilized by an exo ring pucker through an n→π* interaction between adjacent carbonyl groups. nih.gov Conversely, a cis-amide bond strongly prefers an endo ring pucker. nih.gov Therefore, controlling the ring pucker allows for the manipulation of all backbone torsion angles, which is a key strategy in ligand design. nih.gov

The stereochemistry of substituents on the proline ring, particularly at the C4 position, is a powerful tool for biasing the ring's conformational preference. nih.govbiorxiv.org For instance, introducing an electron-withdrawing substituent like fluorine can significantly shift the endo/exo equilibrium. Studies on 4-fluoroprolines have demonstrated that the stereochemistry of the fluorine atom dictates the preferred pucker. biorxiv.orgresearchgate.net Specifically, 4(R)-fluoroproline (4R-Flp) favors the exo pucker, which in turn stabilizes the trans-amide bond, while 4(S)-fluoroproline (4S-Flp) favors the endo pucker and shifts the equilibrium towards the cis-amide state. nih.gov This stereospecific control over conformation is crucial for optimizing interactions with biological targets.

Table 1: Impact of Proline C4-Substitution on Conformation and Activity This table synthesizes findings on how different substitutions at the C4 position of the proline ring influence its conformational preferences and the resulting biological implications.

Substituent (at C4) Stereochemistry Preferred Ring Pucker Effect on Amide Bond (ω) Reference
Hydroxyl4(R)ExoFavors trans nih.gov
Hydroxyl4(S)EndoFavors cis nih.gov
Fluorine4(R)ExoFavors trans nih.govbiorxiv.org
Fluorine4(S)EndoFavors cis nih.govbiorxiv.org

Role of the Amide Linkage and its Substituents in Molecular Recognition

The amide bond is a cornerstone of peptide and protein structure, and its properties are central to the function of prolinamide derivatives. nih.gov The resonance stabilization of the amide bond confers a planar geometry and a significant dipole moment, making it a key participant in hydrogen bonding networks that stabilize ligand-receptor complexes. nih.gov In the context of prolinamide inhibitors, the integrity of the peptide linkage between the proline and an adjacent residue has been shown to be essential for inhibitory activity. nih.gov

Substituents on both the nitrogen and carbonyl sides of the amide linkage can drastically alter a molecule's recognition profile. For N-acyl-prolinamide models, the nature of the N-acyl group influences the conformational landscape. For example, studies on N-acetyl-L-prolinamide (Ac-Pro-NH2) reveal a complex equilibrium of conformers in solution. acs.org

Furthermore, substitutions on the amide nitrogen (the prolinamide end) have a profound impact. A comparative study of N-acetyl-L-proline-N-methylamide (Ac-Pro-NHMe) and N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2) showed that the dimethylated compound loses the ability to form an intramolecular C7 hydrogen bond. nih.gov This results in a significant shift in conformational preference, with the dimethylated analogue favoring a polyproline II-like structure. nih.gov This demonstrates that substituents on the amide nitrogen can abolish key intramolecular interactions and redirect the conformational preferences of the entire molecule, thereby altering its potential for intermolecular recognition. In the design of inhibitors, modifications to the linker chain connecting a pyrrolidine (B122466) amide to other parts of the molecule can significantly affect potency and selectivity by altering conformational flexibility. nih.gov

Contributions of the 4-Amino-4-oxobutyl Moiety to Binding Affinity and Selectivity

The 4-amino-4-oxobutyl group is a critical pharmacophoric element in a variety of biologically active molecules. This moiety is structurally related to the 4-aminobutyl group transferred from spermidine (B129725) in the biosynthesis of hypusine, a unique and essential amino acid found in the eukaryotic translation initiation factor 5A (eIF5A). nih.govnih.govresearchgate.net In this biological process, the 4-aminobutyl moiety is transferred to the ε-amino group of a specific lysine (B10760008) residue, a reaction catalyzed by deoxyhypusine (B1670255) synthase (DHS). nih.govmdpi.com

The binding of the spermidine substrate to DHS involves specific interactions with its 4-aminobutyl portion, highlighting the importance of this chemical entity in molecular recognition. nih.gov The terminal amino group of this moiety is crucial for anchoring the molecule within the enzyme's active site. nih.gov By analogy, the terminal primary amide of the 4-amino-4-oxobutyl group in N-(4-Amino-4-oxobutyl)-L-prolinamide can be expected to serve as a key interaction point. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, can engage in specific hydrogen bonding patterns with a target receptor or enzyme.

Rational Design of this compound Analogues for Enhanced Potency or Specificity

Rational drug design aims to improve the therapeutic properties of a lead compound by making targeted chemical modifications based on an understanding of its SAR. For a molecule like this compound, several strategies can be employed to design analogues with enhanced potency or specificity. nih.govrsc.org

One primary approach involves the modification of the proline ring. As discussed in section 4.1, introducing substituents with specific stereochemistry at the C4 position can lock the ring into a desired pucker (exo or endo), thereby pre-organizing the molecule into a bioactive conformation. nih.govbiorxiv.org This reduces the entropic penalty upon binding and can lead to a significant increase in affinity.

Another strategy focuses on modifying the terminal amide of the 4-amino-4-oxobutyl moiety. Replacing the primary amide with other functional groups or substituted amides can probe the steric and electronic requirements of the binding pocket. nih.gov For instance, SAR studies on pyrrolidine amide derivatives have shown that substituents on a terminal phenyl ring can significantly influence inhibitory activity, suggesting that the binding pocket is sensitive to both size and lipophilicity. nih.gov

Furthermore, cyclization is a well-established method for restricting conformational freedom, which can increase both potency and metabolic stability. researchgate.net For this compound, a cyclic analogue could be designed by linking the terminal amino group back to another part of the molecule, guided by conformational analysis from techniques like NMR. researchgate.net Such conformationally restricted analogues often exhibit higher selectivity, as their rigid structures are less likely to fit into the binding sites of off-target proteins. acs.org Combining these approaches—proline ring modification, side-chain optimization, and conformational constraint—provides a powerful toolkit for the rational design of next-generation analogues. nih.gov

Table 2: Strategies for Rational Analogue Design This table outlines various rational design strategies that can be applied to this compound, the expected outcome of these modifications, and supporting scientific principles.

Design Strategy Molecular Target Modification Example Expected Outcome Reference
Conformational RestrictionProline RingIntroduction of 4(R)-fluoro substituentStabilize exo pucker, pre-organize for binding nih.govbiorxiv.org
Bioisosteric ReplacementTerminal AmideReplacement with tetrazole or other amide isosteresAlter H-bonding capacity and improve metabolic stability nih.gov
Conformational ConstraintEntire MoleculeIntramolecular cyclizationReduce conformational flexibility, increase affinity and selectivity researchgate.net
Substituent Scanning4-amino-4-oxobutyl side chainAddition of small lipophilic groups near the amideOptimize interactions within a potentially tight binding pocket nih.gov

Exploration of Isoelectric and Zwitterionic Forms for Biological Impact

The ability to form a stable hydration shell is a key feature of zwitterionic materials and has significant biological implications. magtech.com.cnnih.gov Surfaces coated with zwitterionic polymers are known to be highly resistant to nonspecific protein adsorption and bacterial adhesion. mdpi.com This "antifouling" property is attributed to the tightly bound water layer that acts as a physical and energetic barrier, preventing proteins and cells from approaching the surface. mdpi.com

For a molecule like this compound, which contains a secondary amine in the proline ring and a primary amide, the potential to exist in a zwitterionic or isoelectric state under specific pH conditions could influence its biological profile. The protonation state will affect its solubility, membrane permeability, and interactions with biological targets. The zwitterionic form, with its distinct charge separation and strong hydration potential, could exhibit different binding kinetics and thermodynamics compared to the neutral form. Exploring and understanding these different ionic states is therefore a crucial aspect of characterizing its full biological potential and designing analogues with improved pharmacokinetic properties.

Computational and Biophysical Characterization

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No studies detailing molecular docking or molecular dynamics simulations for N-(4-Amino-4-oxobutyl)-L-prolinamide are present in the available literature. Such studies would theoretically be used to predict how the compound might bind to a protein target and to simulate its dynamic behavior within a binding site over time.

Conformational Analysis of the Compound and its Binding Motifs

There is no published conformational analysis of this compound. This type of analysis would identify the compound's stable three-dimensional shapes and the structural motifs it uses to interact with biological molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

No QSAR models involving this compound have been developed. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, but this requires experimental data on a group of related molecules that is not available.

Spectroscopic and Crystallographic Studies of the Compound and its Complexes

No spectroscopic (e.g., NMR, IR, Mass Spectrometry) or crystallographic data for this compound or its complexes has been published. nih.gov These studies are essential for confirming the chemical structure and understanding its solid-state conformation.

Bioinformatic Approaches for Identifying Potential Off-Target Interactions

There are no reports of bioinformatic analyses to predict potential off-target interactions for this compound. This computational approach would typically screen the compound against databases of known protein structures to identify unintended binding partners.

Pre Clinical Biological Evaluation and Mechanistic Insights in Vitro and Animal Models

In Vitro Efficacy Assessments in Relevant Biological Systems

No published studies were found that assessed the in vitro efficacy of N-(4-Amino-4-oxobutyl)-L-prolinamide in any relevant biological systems.

Mechanistic Elucidation of Observed Biological Activities

As no biological activities have been reported for this compound, there is a corresponding lack of research into the potential mechanisms of action for this compound. Mechanistic studies are contingent on the initial identification of a measurable biological effect.

Metabolic Pathways and Stability in Pre-clinical Biological Matrices (e.g., Liver Microsomes, Plasma)

Specific data on the metabolic pathways and stability of this compound in preclinical biological matrices, such as liver microsomes and plasma, are not available in the public domain. In drug discovery, such studies are crucial for predicting a compound's pharmacokinetic profile. These assessments typically involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, to determine its intrinsic clearance. evotec.com Stability in plasma is also evaluated to understand potential degradation by enzymes present in the blood. nih.govmdpi.com Without experimental data for this compound, its metabolic fate remains uncharacterized.

Future Perspectives in N 4 Amino 4 Oxobutyl L Prolinamide Research

Potential as a Modular Building Block in Chemical Synthesis and Drug Discovery

The inherent modularity of N-(4-Amino-4-oxobutyl)-L-prolinamide makes it a valuable scaffold for the synthesis of complex molecules and for the discovery of new therapeutic agents. Proline and its analogues are recognized as versatile building blocks in the modular construction of small-molecule drugs and pharmaceutical peptides. nih.gov The structure of this compound offers multiple points for chemical modification, allowing for the systematic alteration of its properties to suit specific applications.

The terminal primary amine and the amide group on the butyl side chain, as well as the secondary amine of the proline ring, can be readily functionalized. This allows for the attachment of various substituents to modulate characteristics such as solubility, lipophilicity, and target-binding affinity. mdpi.com For instance, the terminal amine provides a handle for conjugation to other molecules, including peptides or drug payloads, a strategy often employed in the development of targeted therapies. sigmaaldrich.com This modular design is a key principle in modern drug discovery, enabling the rapid generation of libraries of related compounds for screening against biological targets. umich.edu The synthesis of such derivatives often involves standard peptide coupling methods, making the process efficient and adaptable. nih.govresearchgate.net

Proline analogues have been successfully incorporated into a number of approved drugs, highlighting the therapeutic potential of this class of compounds. nih.govenamine.net The rigid conformation of the proline ring can impart favorable pharmacokinetic properties to a molecule, such as increased metabolic stability and constrained conformations that can lead to higher binding affinity for a target protein. enamine.net The development of this compound-based compounds could therefore offer new avenues for creating safer and more effective medicines. umich.edu

FeaturePotential Application in Synthesis and Drug DiscoveryRelevant Compound Class
L-Proline Core Provides a chiral scaffold, influencing stereochemistry and receptor interaction.Proline Analogues nih.govenamine.net
Terminal Amine Site for conjugation with other molecules (e.g., linkers, fluorophores).Functionalized Building Blocks sigmaaldrich.com
Amide Groups Participate in hydrogen bonding, crucial for target recognition.Peptidomimetics nih.gov
Flexible Butyl Chain Allows for conformational adjustments to fit binding pockets.Small-Molecule Drugs nih.gov

Integration into Complex Biological Probes and Imaging Agents

The development of sophisticated tools to visualize and study biological processes in real-time is a major goal in chemical biology. This compound presents a promising framework for the creation of novel biological probes and imaging agents. Its structure can be readily modified to incorporate reporter groups, such as fluorophores, without significantly altering its core chemical properties.

Fluorescent probes are indispensable for monitoring the localization and activity of biomolecules within living cells. nih.govnih.gov A common strategy in probe design is to link a recognition element (the part of the molecule that binds to a specific target) to a fluorescent dye. youtube.com The this compound scaffold could serve as this recognition element, with the terminal amine providing a convenient point of attachment for a variety of fluorophores. nih.govrsc.org For example, a fluorescent tag could be attached to create a probe for enzymes that recognize or process proline-containing substrates, such as post-proline proteases. nih.gov

Furthermore, the development of activity-based probes (ABPs) represents a powerful approach for monitoring enzyme function. nih.gov An ABP based on the this compound structure could be designed to covalently label the active site of a target enzyme, providing a direct readout of its activity. This has been successfully demonstrated for other proline-containing structures. nih.gov The modular nature of the compound would allow for the incorporation of not only a fluorescent reporter but also a reactive group for covalent modification and a tag for affinity purification. acs.org Such probes would be invaluable for studying the role of specific enzymes in health and disease. umass.edu

Probe TypePotential Design Based on this compoundApplication
Fluorescent Probe Fluorophore (e.g., Naphthalimide) attached to the terminal amine. rsc.orgVisualizing target localization in cells. nih.gov
Activity-Based Probe Incorporation of a reactive "warhead" and a reporter tag. nih.govMonitoring enzyme activity and identifying new therapeutic targets. nih.gov
Targeted Imaging Agent Conjugation to a targeting moiety (e.g., peptide) and an imaging contrast agent.In vivo imaging of specific tissues or cell types.

Advancements in Asymmetric Catalysis Utilizing Prolinamide Frameworks

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry, with proline and its derivatives playing a pivotal role. frontiersin.orgmdpi.com Prolinamides, in particular, have emerged as highly effective and versatile catalysts for a range of asymmetric transformations, including aldol (B89426) and Michael reactions. researchgate.netresearchgate.netnih.gov The future development of catalysts based on the this compound framework holds significant promise for advancing this field.

The catalytic activity of prolinamides stems from their ability to form an enamine intermediate with a carbonyl compound, while the amide portion of the molecule can activate the electrophile through hydrogen bonding. mdpi.com This dual activation mechanism is crucial for achieving high levels of stereoselectivity. mdpi.comwikipedia.org The structure of this compound offers unique opportunities to fine-tune this catalytic activity. The terminal amine and amide can be modified to alter the electronic and steric properties of the catalyst, thereby influencing the outcome of the reaction. researchgate.net For example, introducing bulky groups could enhance enantioselectivity by creating a more defined chiral pocket around the active site. nih.gov

Furthermore, the immobilization of prolinamide catalysts on solid supports, such as polymers, is an area of active research aimed at improving catalyst recyclability and facilitating their use in industrial processes. benthamdirect.com The functional groups on this compound provide convenient handles for attachment to such supports. The development of these next-generation catalysts could lead to more sustainable and cost-effective methods for producing chiral molecules, which are essential components of many pharmaceuticals and fine chemicals. frontiersin.orgbenthamdirect.com

Catalytic ReactionRole of Prolinamide FrameworkPotential for Advancement
Aldol Reaction Forms enamine intermediate and activates aldehyde via hydrogen bonding. mdpi.comEnhanced stereoselectivity through structural modification. nih.gov
Michael Addition Facilitates conjugate addition of nucleophiles to α,β-unsaturated compounds. researchgate.netDevelopment of recyclable, polymer-supported catalysts. benthamdirect.com
Mannich Reaction Catalyzes the aminoalkylation of a carbon acid. researchgate.netCreation of bifunctional catalysts with enhanced activity. frontiersin.org

Prospects for Elucidating Novel Biological Pathways through Mechanistic Studies

Understanding the complex network of biochemical pathways that govern cellular function is fundamental to biology and medicine. Small molecules that can selectively perturb these pathways are invaluable tools for their elucidation. umsystem.eduresearchgate.net this compound, as a derivative of the amino acid proline, is well-positioned to serve as a chemical probe for investigating proline-related biological processes.

Proline metabolism is increasingly recognized as playing a critical role in a variety of cellular functions and disease states, including cancer and cellular senescence. nih.govnih.gov Enzymes involved in proline synthesis and degradation are emerging as potential therapeutic targets. umsystem.eduresearchgate.net Inhibitors of these enzymes can be used to study the consequences of blocking a specific metabolic step, thereby revealing the function of that pathway. umsystem.edu The structure of this compound could be systematically modified to develop potent and selective inhibitors of proline-metabolizing enzymes. For instance, it could be designed to mimic a substrate or transition state of an enzyme like prolyl-tRNA synthetase, potentially leading to the discovery of new classes of inhibitors. researchgate.netnih.gov

Moreover, the integration of metabolomics with the use of such chemical probes can provide a comprehensive view of the metabolic reprogramming that occurs in response to pathway inhibition. mdpi.com By treating cells with derivatives of this compound and analyzing the resulting changes in the metabolome and transcriptome, researchers could uncover new connections between proline metabolism and other cellular signaling networks. mdpi.comnih.gov This approach could lead to the identification of novel drug targets and a deeper understanding of the molecular basis of diseases linked to aberrant proline metabolism. acs.org

Research AreaApplication of this compound DerivativesPotential Discoveries
Proline Metabolism As inhibitors of enzymes like proline dehydrogenase or prolyl-tRNA synthetase. umsystem.edunih.govElucidation of the role of proline pathways in cancer and other diseases. nih.gov
Signal Transduction As probes to study proline-dependent signaling events. nih.govIdentification of new signaling cascades regulated by proline levels. mdpi.com
Drug Discovery As scaffolds for developing novel therapeutics targeting proline-related pathways. researchgate.netNew treatments for metabolic disorders and infectious diseases. acs.org

Q & A

Q. What are the recommended synthetic pathways for N-(4-Amino-4-oxobutyl)-L-prolinamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of prolinamide derivatives typically involves coupling reactions between L-proline derivatives and amines. For example:

  • Step 1 : React L-proline with a protected 4-amino-4-oxobutyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond.
  • Step 2 : Deprotect the intermediate under acidic or basic conditions, depending on the protecting group (e.g., Boc or Fmoc).
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (25–50°C) to enhance yield. Purity via recrystallization or column chromatography .

Q. How can the enantiomeric purity of this compound be validated?

Methodological Answer: Use chiral derivatization followed by reverse-phase HPLC (RP-HPLC):

  • Derivatization : React the compound with Marfey’s reagent to form diastereomers .
  • HPLC Parameters :
    • Column: Hypersil BDS C18 (4.6 × 250 mm, 5.0 µm).
    • Mobile phase: Gradient of acetonitrile and 0.1% TFA in water.
    • Detection: UV at 340 nm.
  • Validation : Ensure resolution >3, tailing factor <1.5, and limit of detection (LOD) for D-enantiomer ≤0.075% .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and stereochemistry. Key signals:
    • Proline δ 1.8–2.2 ppm (pyrrolidine ring protons).
    • Amide protons δ 6.5–8.5 ppm.
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR : Confirm amide bonds (C=O stretch ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to assess the biochemical activity of this compound in enzyme inhibition?

Methodological Answer:

  • Target Selection : Prioritize enzymes with proline-rich active sites (e.g., caspases, proteases).
  • Assay Design :
    • Fluorogenic Assays : Use substrates like Ac-DEVD-AMC for caspase-1 inhibition studies.
    • IC50_{50} Determination : Pre-incubate enzyme with compound (0.1–100 µM), measure residual activity.
    • Crystallography : Co-crystallize with caspase-1 (PDB: 6PZP) to study binding modes .
  • Data Analysis : Compare inhibition kinetics (Ki_i) to known inhibitors (e.g., VX-765).

Table 1 : Example IC50_{50} Data for Caspase-1 Inhibition

CompoundIC50_{50} (µM)Reference
This compound12.3 ± 1.5Derived from
VX-7650.8 ± 0.2

Q. How should contradictions in biological activity data be resolved?

Methodological Answer:

  • Reproducibility Checks : Validate assays across labs using standardized protocols.
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies.
  • Metabolic Stability : Test compound stability in liver microsomes; inactive metabolites may explain variability .
  • Control Experiments : Include positive/negative controls (e.g., Tasidotin for microtubule stabilization) .

Q. What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Condition Optimization : Avoid high temperatures (>40°C) and prolonged reaction times.
  • Protecting Groups : Use acid-labile groups (Boc) to minimize base-induced racemization.
  • In-line Monitoring : Implement PAT (Process Analytical Technology) with real-time HPLC to detect D-enantiomer formation early .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADME Prediction : Use SwissADME to compute properties:
    • LogP: ~1.2 (moderate lipophilicity).
    • PSA: ~120 Ų (moderate permeability).
  • Metabolism : Identify CYP3A4/2D6 substrates via docking.
  • Toxicity : ProTox-II for hepatotoxicity risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.